molecular formula C19H23N5O2 B14092584 1-methyl-3-(3-methylbutyl)-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

1-methyl-3-(3-methylbutyl)-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B14092584
M. Wt: 353.4 g/mol
InChI Key: AEXSNRCIPAYXQH-UHFFFAOYSA-N
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Description

1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure It belongs to the class of purine derivatives, which are known for their significant biological activities

Preparation Methods

The synthesis of 1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves multiple steps. The synthetic route typically starts with the preparation of the purine core, followed by the introduction of the methyl, phenyl, and 3-methylbutyl groups. The reaction conditions often require the use of strong bases, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound under appropriate conditions.

Common reagents used in these reactions include strong acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a model compound in studying purine derivatives and their reactivity.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of phosphodiesterases, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA). This can result in various cellular effects, such as decreased proliferation and increased differentiation.

Comparison with Similar Compounds

1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can be compared with other purine derivatives, such as:

    Caffeine: A well-known stimulant with a similar purine structure but different functional groups.

    Theophylline: Used in respiratory diseases, it shares a purine core but has distinct pharmacological properties.

    Xanthine: A precursor to uric acid, it is structurally related but has different biological roles.

The uniqueness of 1-Methyl-3-(3-methylbutyl)-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

4-methyl-2-(3-methylbutyl)-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C19H23N5O2/c1-13(2)9-10-24-17(25)15-16(21(3)19(24)26)20-18-22(11-12-23(15)18)14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3

InChI Key

AEXSNRCIPAYXQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(N=C3N2CCN3C4=CC=CC=C4)N(C1=O)C

Origin of Product

United States

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